molecular formula C16H12ClNOS B12570930 4-(2-Chlorophenyl)-6-phenyl-3,6-dihydro-2H-1,3-thiazin-2-one CAS No. 176495-08-2

4-(2-Chlorophenyl)-6-phenyl-3,6-dihydro-2H-1,3-thiazin-2-one

Katalognummer: B12570930
CAS-Nummer: 176495-08-2
Molekulargewicht: 301.8 g/mol
InChI-Schlüssel: BBTCAZIXSWEJPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Chlorophenyl)-6-phenyl-3,6-dihydro-2H-1,3-thiazin-2-one is a heterocyclic compound that belongs to the thiazine family This compound is characterized by the presence of a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenyl)-6-phenyl-3,6-dihydro-2H-1,3-thiazin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzaldehyde with thiourea and acetophenone under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(2-Chlorophenyl)-6-phenyl-3,6-dihydro-2H-1,3-thiazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine or tetrahydrothiazine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazine and tetrahydrothiazine derivatives.

    Substitution: Various substituted thiazine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-(2-Chlorophenyl)-6-phenyl-3,6-dihydro-2H-1,3-thiazin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.

Vergleich Mit ähnlichen Verbindungen

4-(2-Chlorophenyl)-6-phenyl-3,6-dihydro-2H-1,3-thiazin-2-one can be compared with other thiazine derivatives:

    Similar Compounds: 2-(4-Chlorophenyl)-4,5-dihydro-1H-imidazole, 2-(2-Chlorophenyl)-4,5-dihydro-1H-imidazole.

    Uniqueness: The presence of both chlorine and phenyl groups in the structure of this compound imparts unique chemical and biological properties, distinguishing it from other thiazine derivatives.

Eigenschaften

CAS-Nummer

176495-08-2

Molekularformel

C16H12ClNOS

Molekulargewicht

301.8 g/mol

IUPAC-Name

4-(2-chlorophenyl)-6-phenyl-3,6-dihydro-1,3-thiazin-2-one

InChI

InChI=1S/C16H12ClNOS/c17-13-9-5-4-8-12(13)14-10-15(20-16(19)18-14)11-6-2-1-3-7-11/h1-10,15H,(H,18,19)

InChI-Schlüssel

BBTCAZIXSWEJPV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2C=C(NC(=O)S2)C3=CC=CC=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.